

Application Notes: Live-Cell Imaging of Lysosomes Using Gamillus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gamillus**

Cat. No.: **B1192768**

[Get Quote](#)

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, *Olindias formosa*.^{[1][2][3][4]} It exhibits exceptional acid tolerance, maintaining bright fluorescence in environments with a pH as low as 4.5, making it an ideal tool for imaging acidic organelles such as lysosomes.^{[1][2][4][5][6]} Most conventional fluorescent proteins lose their fluorescence in the acidic interior of lysosomes (pH ~4.5-6.0), which has historically limited the study of these dynamic organelles in live cells.^{[1][2][5][6]} **Gamillus** overcomes this limitation with a very low pKa of 3.4, ensuring stable and bright fluorescence within the lysosomal lumen.^{[1][2][4][5]} Its monomeric nature also prevents the aggregation issues that can occur with other fluorescent proteins, ensuring accurate localization when fused to proteins of interest.^{[3][5]} These properties, combined with its excellent brightness, rapid maturation, and high photostability, make **Gamillus** a powerful molecular tag for investigating lysosomal dynamics, trafficking, and their role in cellular processes like autophagy in living cells.^{[1][2][6]}

Quantitative Data

The photophysical properties of **Gamillus** make it a superior choice for live-cell imaging in acidic environments. Below is a summary of its key characteristics compared to a commonly used green fluorescent protein, EGFP.

Property	Gamillus	EGFP	Reference
pKa	3.4	~6.0	[1][2][4][5]
Excitation Maximum	~488 nm	~488 nm	[7][8]
Emission Maximum	~509 nm	~509 nm	[8]
Brightness	~2x brighter than other acid-tolerant GFPs	Standard	[1][2][4]
Photostability (in vitro)	$t_{1/2} = 73.2 \text{ s (3.7 W/cm}^2)$	Varies	[7]
Monomeric State	Monomer	Monomer	[3][5]
pH Stability Range	4.5 - 9.0	Limited below pH 6.0	[1][2][5]

Note on Photochromism: **Gamillus** exhibits photochromic behavior. Excitation between 457–487 nm or 488–512 nm can lead to a decrease in fluorescence, which can be recovered by subsequent irradiation with light in the 352–388 nm range.[5][7] However, this effect is negligible when using an excitation wavelength range of 440–480 nm.[5][7]

Experimental Protocols

Protocol 1: Generation of a Lysosomal Marker-Gamillus Fusion Construct

To visualize lysosomes, **Gamillus** can be fused to a protein that is targeted to the lysosome, such as the lysosomal-associated membrane protein 1 (LAMP1). This protocol outlines the general steps for creating a LAMP1-**Gamillus** expression vector.

Materials:

- **Gamillus** plasmid (available from commercial vendors or research institutions)
- LAMP1 cDNA
- A mammalian expression vector (e.g., pcDNA3.1)

- Restriction enzymes and T4 DNA ligase
- Competent E. coli for cloning
- Plasmid purification kit

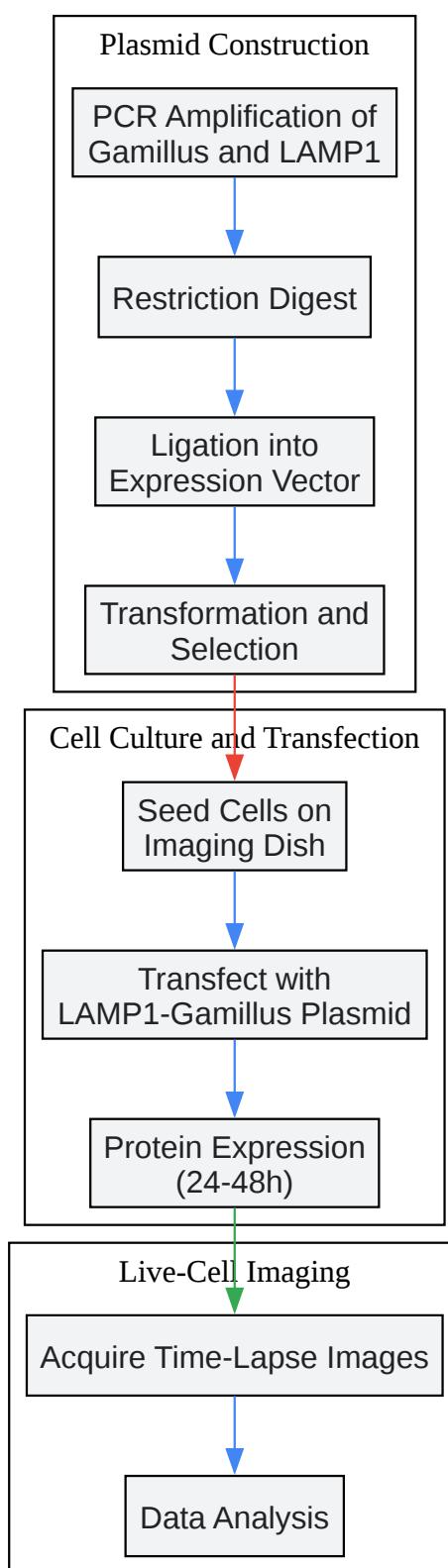
Procedure:

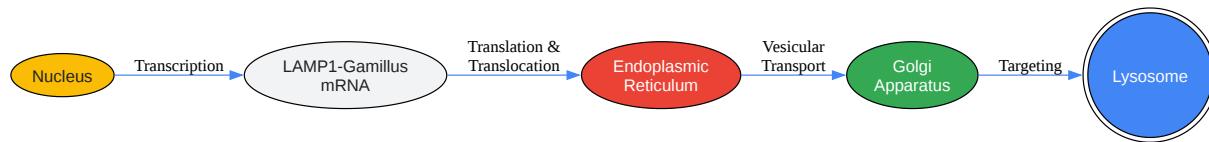
- PCR Amplification: Amplify the **Gamillus** and LAMP1 coding sequences using PCR. Design primers to introduce appropriate restriction sites for cloning into the mammalian expression vector. To create a C-terminal fusion (LAMP1-**Gamillus**), the stop codon of LAMP1 should be removed.
- Restriction Digest: Digest both the PCR products and the mammalian expression vector with the selected restriction enzymes.
- Ligation: Ligate the digested **Gamillus** and LAMP1 fragments into the digested expression vector using T4 DNA ligase.
- Transformation: Transform the ligation product into competent E. coli.
- Selection and Screening: Select for transformed bacteria on appropriate antibiotic plates. Screen colonies by colony PCR or restriction digest of miniprep DNA to identify clones with the correct insert.
- Sequence Verification: Sequence the final plasmid construct to ensure the fusion is in-frame and free of mutations.

Protocol 2: Live-Cell Imaging of Lysosomes in Mammalian Cells

This protocol describes how to transfet mammalian cells with a LAMP1-**Gamillus** construct and perform live-cell imaging.

Materials:


- Mammalian cell line (e.g., HeLa, U2OS)


- Complete cell culture medium
- LAMP1-**Gamillus** plasmid DNA
- Transfection reagent (e.g., Lipofectamine 3000)
- Glass-bottom imaging dishes
- Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)
- Appropriate filter sets for GFP/**Gamillus** (Excitation: ~470/40 nm, Emission: ~525/50 nm)

Procedure:

- Cell Seeding: The day before transfection, seed the mammalian cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluence on the day of imaging.
- Transfection: Transfect the cells with the LAMP1-**Gamillus** plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.
- Expression: Allow the cells to express the fusion protein for 24-48 hours.
- Live-Cell Imaging:
 - Replace the culture medium with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) just before imaging.
 - Place the imaging dish on the microscope stage within the environmental chamber.
 - Locate the transfected cells expressing the green fluorescent signal.
 - Set the imaging parameters. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
 - Acquire time-lapse images to observe the dynamics of the lysosomes.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bright and Stable: New Acid-Tolerant Green Fluorescent Protein for Bioimaging - ResOU [resou.osaka-u.ac.jp]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Gamillus: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 4. Bright and stable: New acid-tolerant green fluorescent protein for bioimaging | EurekAlert! [eurekalert.org]
- 5. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-Tolerant Monomeric GFP from Olindias formosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamillus :: Fluorescent Protein Database [fpbase.org]
- 8. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application Notes: Live-Cell Imaging of Lysosomes Using Gamillus]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192768#live-cell-imaging-of-lysosomes-using-gamillus>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com